Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate
Description
Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate (C₁₂H₁₄FNO₃; molecular weight: 235.214) is a fluorinated tetrahydroquinoline derivative characterized by a saturated 1,2,3,4-tetrahydroquinoline core, an ethoxycarbonyl group at position 3, and a fluorine substituent at position 8 .
Properties
IUPAC Name |
ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-2-16-12(15)9-6-8-4-3-5-10(13)11(8)14-7-9/h3-5,9,14H,2,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHCOGABVCBORK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(C(=CC=C2)F)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with ethyl acetoacetate in the presence of a fluorinating agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and advanced purification systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives.
Substitution: The fluorine atom in the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom in the quinoline ring enhances its binding affinity to target proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences and Similarities
The compound’s closest analogs differ in substitution patterns, oxidation states of the quinoline ring, and functional groups. Below is a comparative analysis based on the provided evidence:
Table 1: Structural and Physicochemical Comparison
Impact of Substituents and Ring Saturation
- Fluorine at Position 8: The 8-fluoro substituent in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. This is consistent with trends in quinolone antibiotics (e.g., ciprofloxacin), where fluorine improves membrane permeability and target binding .
- Saturated vs. However, the saturated ring may reduce π-stacking interactions in biological systems .
- Functional Groups :
Physicochemical Properties
- Lipophilicity: The 8-fluoro group increases logP compared to non-fluorinated analogs, enhancing blood-brain barrier penetration in CNS-targeted drugs.
- Thermal Stability : Analogous compounds (e.g., CAS 26906-40-1) exhibit high boiling points (~387°C), suggesting thermal robustness for industrial applications .
Biological Activity
Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate is a fluorinated quinoline derivative that has garnered attention in various fields of biological and medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Synthesis
This compound features a fluorine atom at the 8-position of the quinoline ring, which enhances its stability and biological activity. The compound can be synthesized through several methods, including the cyclization of aniline derivatives with ethyl acetoacetate in the presence of a fluorinating agent under controlled conditions .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent. The presence of the fluorine atom is believed to enhance its interaction with bacterial enzymes or receptors, leading to effective inhibition of microbial growth .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential . Preliminary studies suggest that this compound may induce apoptosis in cancer cells through specific molecular interactions. The mechanism involves binding to proteins that regulate cell survival and proliferation .
The biological activity of this compound can be attributed to its ability to modulate various biological pathways:
- Enzyme Inhibition: The fluorine atom enhances binding affinity to target enzymes involved in metabolic pathways of pathogens and cancer cells.
- Receptor Interaction: It may disrupt receptor-ligand interactions critical for cell signaling and growth regulation.
These mechanisms contribute to its therapeutic effects against infections and tumors .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Structure | Antibacterial |
| 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | Structure | Antiviral |
This compound stands out due to its specific substitution pattern and enhanced biological properties attributed to the fluorine atom's presence .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Antimicrobial Study: A recent study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antibacterial agent.
- Cancer Research: Another investigation revealed that treatment with this compound resulted in significant apoptosis in breast cancer cell lines through mitochondrial pathway activation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate?
- Methodology : Synthesis typically involves cyclization or lactamization. For example:
- Cyclization : Hydrogen bromide in acetic acid facilitates cleavage of intermediates (e.g., 70% yield for analogous tetrahydroquinoline derivatives) .
- Buchwald-Hartwig Reaction : Used to generate central/axial chirality, though cyclization steps may reduce enantioselectivity due to steric limitations .
- PPA-Catalyzed Thermal Lactamization : Efficient for constructing tricyclic systems, as seen in related dihydroquinoline-carboxylates .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Assigns stereochemistry and confirms substitution patterns (e.g., ABX3 splitting patterns for OCH2CH3 groups) .
- HPLC : Resolves enantiomers; however, challenging for sterically hindered derivatives (e.g., only 1 of 4 stereoisomers fully resolved in analogous compounds) .
- X-Ray Crystallography : SHELX software refines crystal structures, even for high-resolution or twinned macromolecular data .
Advanced Research Questions
Q. How do steric and electronic factors influence enantioselectivity during synthesis?
- Methodology :
- Steric Effects : Bulky ligands (e.g., (R)-Cy2MOP) enhance axial chirality but fail to control diastereoselectivity if substrate lacks distal steric bulk .
- Electronic Tuning : Fluorine substituents (electron-withdrawing) stabilize intermediates and modulate reactivity. For example, 8-fluoro analogs improve antibacterial activity in quinolone derivatives .
Q. How can contradictory pharmacological data (e.g., solubility vs. bioactivity) be resolved?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 7-chloro-6-fluoro vs. 8-fluoro derivatives) to isolate substituent effects .
- Physicochemical Profiling : Measure logP (hydrophobicity) and PSA (polar surface area) to optimize bioavailability. For example, Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate has logP = 2.5, balancing membrane permeability and solubility .
Q. What role does fluorine play in the compound’s bioactivity and stability?
- Methodology :
- Metabolic Stability : Fluorine reduces oxidative metabolism, enhancing half-life. Observed in fluoroquinolones like ciprofloxacin derivatives .
- Target Binding : Fluorine’s electronegativity strengthens hydrogen bonds with bacterial DNA gyrase, as seen in 8-chloro-6-fluoro analogs .
Q. How can computational modeling guide structural optimization?
- Methodology :
- Docking Studies : Predict binding modes with target enzymes (e.g., DNA gyrase) using software like AutoDock.
- QSAR Models : Correlate substituent positions (e.g., 8-F vs. 6-F) with MIC values against bacterial strains .
Data Contradiction Analysis
Q. Why do some synthetic routes yield high enantiomeric excess (ee) while others fail?
- Resolution :
- Catalytic System : Ligand choice (e.g., (R)-Cy2MOP) may favor axial chirality but not central chirality, leading to ee discrepancies .
- Reaction Conditions : Elevated temperatures during cyclization can racemize stereocenters, reducing diastereoselectivity .
Q. How to address conflicting crystallographic data for analogous compounds?
- Resolution :
- Refinement Protocols : Use SHELXL for high-resolution data to resolve ambiguities (e.g., hydrogen bonding networks in 3-chloro-2,4,5-trifluorobenzoic acid) .
- Validation Tools : Check R-factors and electron density maps to confirm atomic positions .
Tables of Key Data
Table 1 : Synthetic Yields for Analogous Compounds
| Method | Yield | Conditions | Reference |
|---|---|---|---|
| HBr/Acetic Acid Cyclization | 70% | 3 days, room temperature | |
| PPA Lactamization | 38% | Thermal, 80°C | |
| Buchwald-Hartwig Reaction | <50% | Pd catalysis, 24h |
Table 2 : Physicochemical Properties of Key Derivatives
| Compound | logP | PSA (Ų) | Antibacterial MIC (µg/mL) |
|---|---|---|---|
| Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate | 2.5 | 59.16 | 0.5–2.0 (E. coli) |
| Ethyl 8-fluoro-1,cyclopropyl-dihydroquinoline-3-carboxylate | 3.1 | 52.3 | 0.25–1.0 (S. aureus) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
